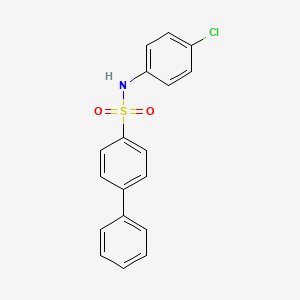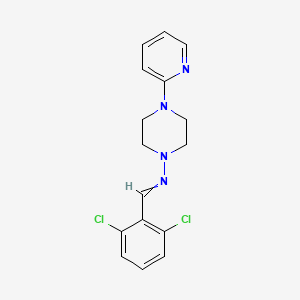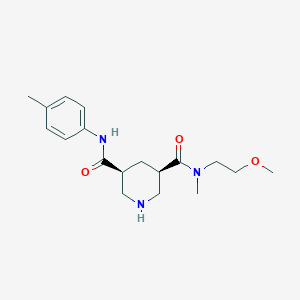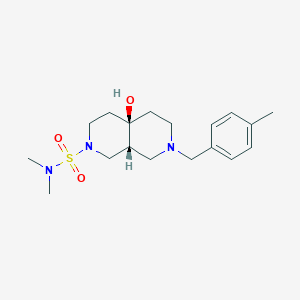![molecular formula C19H14O5 B5690706 4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)
4-[(benzyloxy)carbonyl]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(benzyloxy)carbonyl]phenyl 2-furoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furoate family of compounds, which are known for their unique molecular structures and diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[(benzyloxy)carbonyl]phenyl 2-furoate involves the inhibition of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. These mechanisms of action make this compound a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities in vitro and in vivo. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and inhibit the activation of nuclear factor-κB (NF-κB) signaling pathway. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(benzyloxy)carbonyl]phenyl 2-furoate in lab experiments is its potent anti-inflammatory and antioxidant activities. This compound has been shown to exhibit these activities at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-[(benzyloxy)carbonyl]phenyl 2-furoate. One potential direction is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases based on the structure of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and antioxidant agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant activities of this compound, which could lead to the development of new therapeutic targets for these diseases.
Métodos De Síntesis
The synthesis method of 4-[(benzyloxy)carbonyl]phenyl 2-furoate involves the reaction of 4-[(benzyloxy)carbonyl]phenylboronic acid with 2-furoic acid in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified by column chromatography. The yield of this reaction is typically high, and the purity of the final product can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-[(benzyloxy)carbonyl]phenyl 2-furoate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
(4-phenylmethoxycarbonylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(23-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)24-19(21)17-7-4-12-22-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLVXQYXVYKPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)


![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

